Benzene, 1-methyl-2-[(methylthio)phenylmethyl]-
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Overview
Description
Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- is an organic compound with the molecular formula C14H14S It is a derivative of benzene, where a methyl group and a methylthio group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In industrial settings, the production of Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the methylthio group can be replaced by other substituents using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation, reduction, and conjugation reactions.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-2-(phenylmethyl)-
- Benzene, 1-methyl-2-(phenylthio)-
- Benzene, (methylthio)-
Uniqueness
Benzene, 1-methyl-2-[(methylthio)phenylmethyl]- is unique due to the presence of both a methyl and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds. The methylthio group, in particular, influences the compound’s electron density and steric effects, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
21128-71-2 |
---|---|
Molecular Formula |
C15H16S |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
1-methyl-2-[methylsulfanyl(phenyl)methyl]benzene |
InChI |
InChI=1S/C15H16S/c1-12-8-6-7-11-14(12)15(16-2)13-9-4-3-5-10-13/h3-11,15H,1-2H3 |
InChI Key |
KZYOYJGWFYCNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)SC |
Origin of Product |
United States |
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